(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyrimidine, piperidine, and morpholine moieties, which are known for their diverse biological activities.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-14-17(2)24-22(23-16)29-20-4-3-9-26(15-20)21(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWBVRYJQZSWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine derivative, followed by the introduction of the piperidine and morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could lead to the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone include other heterocyclic compounds with pyrimidine, piperidine, or morpholine moieties. Examples include:
- (4-(4-Morpholinyl)phenyl)(piperidin-1-yl)methanone
- (3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine ring, a piperidine moiety, and a morpholine group, contributing to its unique pharmacological profile. The molecular formula is , and it has a molecular weight of 348.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₄O₃ |
| Molecular Weight | 348.45 g/mol |
| CAS Number | 2097931-16-1 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Pyrimidine Moiety : The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
- Attachment of Piperidine Ring : Introduced via nucleophilic substitution reactions.
- Morpholine Incorporation : The morpholine group is added through an etherification reaction.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related pyrimidine derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cellular signaling pathways.
Case Study Example :
A study evaluated the antiproliferative effects of pyrimidine-based compounds on human lung cancer cell lines (A549, HCC827). Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Similar structures have been shown to inhibit bacterial growth by disrupting cell wall synthesis or protein production.
Case Study Example :
In vitro studies on related compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The pyrimidine moiety is known for modulating enzyme activity, which can lead to altered cellular responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological potency and mechanisms:
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| (3-(4,6-Dimethylpyrimidin-2-yl)oxy)piperidin | Antitumor | 5.0 (A549) |
| (4-Morpholinophenyl)methanone | Antibacterial | 12.0 (E. coli) |
| (3-(1-Methylsulfonyl)piperidin) | Antifungal | 8.5 (Candida spp.) |
Q & A
Q. What are the optimal synthetic routes for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates:
- Step 1 : Formation of the 4,6-dimethylpyrimidin-2-yl ether moiety. This may involve nucleophilic substitution between 4,6-dimethylpyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Step 2 : Coupling the piperidinyl intermediate with 4-morpholinophenyl methanone via a ketone linker. A Buchwald-Hartwig amination or Ullmann-type coupling could be employed, requiring palladium catalysts and ligand systems optimized for sterically hindered substrates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the piperidine, pyrimidine, and morpholine moieties. For example, the methyl groups on the pyrimidine ring resonate near δ 2.35–2.58 ppm in DMSO-d6 .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns, particularly cleavage at the methanone linkage .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX refines the structure. Critical parameters include hydrogen bonding between the morpholine oxygen and pyrimidine nitrogen, which stabilizes the crystal lattice .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the pyrimidinyloxy and morpholinophenyl moieties?
- Substituent Variation :
- Pyrimidine Ring : Replace 4,6-dimethyl groups with ethyl, trifluoromethyl, or halogens to assess steric/electronic effects on binding affinity. Monitor changes via competitive binding assays (e.g., fluorescence polarization) .
- Morpholine Group : Substitute morpholine with thiomorpholine or piperazine to alter hydrogen-bonding capacity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (IC50 determination) and cellular models (e.g., cytotoxicity in cancer lines) to correlate structural modifications with activity .
Q. What methodologies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?
- Orthogonal Assays : Validate activity using multiple techniques (e.g., SPR for binding kinetics, ITC for thermodynamics) to rule out assay-specific artifacts .
- Structural Validation : Re-examine compound purity via HPLC and SCXRD to confirm batch-to-batch consistency. Impurities as low as 5% can skew bioactivity results .
- Computational Analysis : Perform meta-analyses of published data using cheminformatics tools (e.g., KNIME) to identify outliers or confounding variables (e.g., solvent effects in solubility assays) .
Q. How can computational modeling guide the optimization of this compound for target-specific applications?
- Docking Studies : Use Schrödinger Suite or GROMACS to model interactions with kinases or GPCRs. Focus on the methanone linker’s role in positioning the pyrimidine and morpholine groups within the active site .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess stability of key interactions (e.g., hydrogen bonds between morpholine oxygen and catalytic lysine residues) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CNS permeability) to prioritize analogs with favorable drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
